molecular formula C21H20N4O4 B2376657 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034247-52-2

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2376657
CAS No.: 2034247-52-2
M. Wt: 392.415
InChI Key: PEFCSBOWRUIRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 1H-1,2,3-triazol moiety, and an azetidin moiety . It has been mentioned in the context of being a potent and specific reversible cathepsin X inhibitor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several different functional groups present. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a cyclic structure with two oxygen atoms. The 1H-1,2,3-triazol moiety is a five-membered ring containing three nitrogen atoms, and the azetidin moiety is a four-membered ring containing one nitrogen atom .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 178-190°C . Its molecular formula is C13H16N2O3 .

Scientific Research Applications

Synthesis and Application in Material Science

  • Regioselective Mannich Reaction for Chitosan Derivative Synthesis :A study by Omura et al. (2001) describes a regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds through a Mannich reaction, leading to the synthesis of new chitosan derivatives with improved solubility in organic solvents (Omura et al., 2001). This showcases the utility of sophisticated organic reactions in modifying natural polymers for better material science applications.

Antioxidant Properties and Bioactivity

  • Synthesis and Antioxidant Activity of Phenolic Compounds :Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their antioxidant properties, finding some derivatives to exhibit potent antioxidant power, suggesting potential for these compounds in applications requiring oxidative stress mitigation (Çetinkaya et al., 2012).

  • Bioactive Compounds from Natural Sources :Research by Li and Xu (2012) isolated a new phenolic compound from Eucalyptus exserta F. Muell. and demonstrated its moderate molluscicidal, cytotoxic, and nematicidal activities, highlighting the discovery and application of new bioactive molecules from natural sources for pest and disease management (Li & Xu, 2012).

Novel Syntheses of Complex Molecules

  • Innovative Synthetic Routes :Mistry and Desai (2006) demonstrated the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing the efficiency of modern synthetic techniques in creating complex molecules with potential pharmacological applications (Mistry & Desai, 2006).

Mechanism of Action

The compound has been identified as a potent and specific reversible cathepsin X inhibitor . This suggests that it may bind to the active site of the enzyme cathepsin X, preventing it from carrying out its normal function .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-21(20-14-28-18-8-4-5-9-19(18)29-20)24-11-16(12-24)25-10-15(22-23-25)13-27-17-6-2-1-3-7-17/h1-10,16,20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFCSBOWRUIRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=C(N=N4)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.